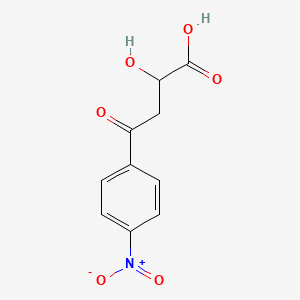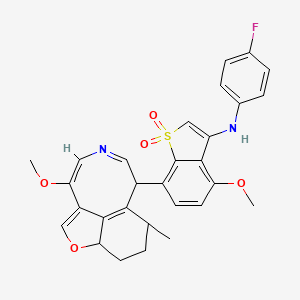
trans-4'-sec-Butyl-4-aminostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4’-sec-Butyl-4-aminostilbene: is a derivative of stilbene, a compound known for its diverse applications in pharmaceutical and material chemistry. Stilbenes, including trans-4’-sec-Butyl-4-aminostilbene, exhibit significant biological activities such as anticancer, antimicrobial, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-sec-Butyl-4-aminostilbene typically involves the reaction of 4-sec-butylbenzaldehyde with aniline under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield trans-4’-sec-Butyl-4-aminostilbene .
Industrial Production Methods: Industrial production of trans-4’-sec-Butyl-4-aminostilbene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: trans-4’-sec-Butyl-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
科学的研究の応用
Chemistry: trans-4’-sec-Butyl-4-aminostilbene is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers .
Biology: In biological research, it is studied for its potential anticancer and antimicrobial properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as cancer and infections .
Industry: In the industrial sector, trans-4’-sec-Butyl-4-aminostilbene is used in the production of materials with specific optical and electronic properties .
作用機序
The mechanism of action of trans-4’-sec-Butyl-4-aminostilbene involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For example, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
類似化合物との比較
- trans-4-tert-Butyl-4-aminostilbene
- trans-4-aminostilbene
- cis-4-aminostilbene
- 4-aminobibenzyl
Uniqueness: trans-4’-sec-Butyl-4-aminostilbene stands out due to its unique sec-butyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
345667-59-6 |
|---|---|
分子式 |
C18H21N |
分子量 |
251.4 g/mol |
IUPAC名 |
4-[(E)-2-(4-butan-2-ylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C18H21N/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(19)13-9-16/h4-14H,3,19H2,1-2H3/b5-4+ |
InChIキー |
IUUSIWRRDXBJIU-SNAWJCMRSA-N |
異性体SMILES |
CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)











